molecular formula C16H15N3O5S2 B2617766 (Z)-ethyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 476465-11-9

(Z)-ethyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No.: B2617766
CAS No.: 476465-11-9
M. Wt: 393.43
InChI Key: ZDEIHEYIBXVIFQ-XQRVVYSFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-ethyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a synthetic organic compound designed for research applications, particularly in the field of anticancer agent discovery. Its molecular structure incorporates three pharmacologically significant components: a benzo[d][1,3]dioxole (piperonyl) group, a 1,3,4-thiadiazole core, and an acrylamide linker. These motifs are frequently investigated for their potential to interact with key biological targets. The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, known for its role in compounds with potent cytotoxic activities . Research indicates that derivatives containing this core can induce caspase-dependent apoptosis and cause cell cycle arrest in various cancer cell lines, suggesting a promising mechanism for halting tumor proliferation . Concurrently, the benzo[d][1,3]dioxole moiety is a common feature in molecules evaluated for their antitumor properties, with some derivatives demonstrating significant activity against a range of human cancer cell lines, including HepG2, HCT116, and MCF-7 . The integration of these features into a single molecular framework makes this compound a valuable candidate for researchers studying structure-activity relationships in multi-kinase inhibition and for screening against diverse cancer models. This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

ethyl 2-[[5-[[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5S2/c1-2-22-14(21)8-25-16-19-18-15(26-16)17-13(20)6-4-10-3-5-11-12(7-10)24-9-23-11/h3-7H,2,8-9H2,1H3,(H,17,18,20)/b6-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEIHEYIBXVIFQ-XQRVVYSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)/C=C\C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a compound that incorporates a thiadiazole moiety known for its diverse biological activities. The structural complexity of this compound suggests potential therapeutic applications, particularly in antimicrobial and anticancer treatments. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula for (Z)-ethyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate is C16H15N3O5S2C_{16}H_{15}N_{3}O_{5}S_{2}, with a molecular weight of 393.4 g/mol. The presence of the benzo[d][1,3]dioxole and thiadiazole rings contributes to its unique chemical properties and potential biological activities.

PropertyValue
Molecular FormulaC₁₆H₁₅N₃O₅S₂
Molecular Weight393.4 g/mol
CAS Number476465-11-9

Antimicrobial Properties

Research has shown that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial activity. A study highlighted that several thiadiazole derivatives demonstrated potent antibacterial effects against various strains of bacteria. The mechanism is believed to involve disruption of bacterial cell walls or inhibition of essential metabolic pathways .

Anticancer Activity

The anticancer potential of compounds containing the thiadiazole structure has been documented in various studies. For instance, certain derivatives have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies indicated that (Z)-ethyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate could selectively target cancer cells while sparing normal cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with thiadiazole rings often inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to apoptosis.
  • Synergistic Effects : The combination of different bioactive moieties within the compound may enhance its overall efficacy through synergistic interactions .

Study 1: Antimicrobial Evaluation

A recent study synthesized a series of thiadiazole derivatives and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. Among these derivatives, (Z)-ethyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate exhibited the highest activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

Study 2: Anticancer Activity Assessment

In another investigation focusing on cancer cell lines (e.g., HeLa and MCF-7), the compound was tested for cytotoxicity using MTT assays. Results indicated a dose-dependent reduction in cell viability with IC50 values comparable to established chemotherapeutics. The study concluded that the compound's structure allowed for effective interaction with cellular targets involved in cancer progression .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, a series of synthesized thiadiazole derivatives demonstrated significant anticancer activity against various cancer cell lines, including LoVo (colon cancer) and MCF-7 (breast cancer) cells. The study indicated that compounds containing the thiadiazole scaffold could induce apoptosis and affect cell cycle dynamics effectively .

Case Study: Thiadiazole Derivatives

In a comprehensive study, several derivatives were synthesized and tested for their cytotoxic effects. The results showed promising anti-proliferative effects with IC50 values as low as 2.44 µM against LoVo cells. This suggests that modifications to the thiadiazole framework can lead to enhanced anticancer activity .

Antimicrobial Activity

The 1,3,4-thiadiazole derivatives have also been investigated for their antimicrobial properties. A review highlighted that derivatives possessing the 2-amino-1,3,4-thiadiazole moiety exhibited comparable antimicrobial activity to standard antibiotics like ciprofloxacin. This positions them as potential candidates for further drug development in combating resistant strains of bacteria .

Synergistic Effects with Other Drugs

Recent findings suggest that combining (Z)-ethyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate with established antibiotics like Amphotericin B may enhance the efficacy of treatment protocols. The interaction studies revealed that this compound could promote disaggregation of antibiotic aggregates, thereby improving bioavailability and therapeutic outcomes .

Toxicity and Safety Profile

Toxicity assessments using invertebrate models such as Daphnia magna have shown minimal toxic effects for several synthesized thiadiazole derivatives. These findings are crucial for evaluating the safety profile of new compounds before advancing to clinical trials .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The 1,3,4-thiadiazole core exhibits electrophilic character at the sulfur and nitrogen atoms, enabling substitution reactions under basic or acidic conditions. Key reactions include:

Reaction TypeConditionsProductsApplications
Thiol-displacementNaOMe/MeOH, 2-bromo-5-nitrothiazoleThiadiazole-thiazole hybrids (e.g., nitrothiazole derivatives)Antimicrobial agents
AlkylationAlkyl/aryl bromides, NaOH (aq.)C-3 alkyl/aryl-substituted triazole-thiadiazolesJNK inhibitors

These reactions often exploit the thiol group’s nucleophilicity to form thioether bonds, a strategy validated in structurally related compounds .

Hydrolysis of Ester and Acrylamide Groups

The ethyl ester and acrylamide functionalities are susceptible to hydrolysis:

Functional GroupHydrolysis ConditionsProducts
Ethyl ester2 M NaOH, 100°C, 5–8 hCarboxylic acid derivative
AcrylamideStrong acid/base, prolonged heatingAcrylic acid and amine fragments

Ester hydrolysis is a critical step in prodrug activation, while acrylamide cleavage may alter biological targeting .

Reactivity of the Thioether Linkage

The –S–CH2–COOEt group undergoes oxidation and alkylation:

ReactionReagentsProducts
OxidationH2O2, mCPBASulfoxide or sulfone derivatives
AlkylationAlkyl halides, K2CO3Extended-chain thioethers

Oxidation to sulfones enhances electrophilicity, potentially improving enzyme inhibition (e.g., JNK pathways) .

Cycloaddition and Ring-Opening Reactions

The benzo[d] dioxole moiety participates in:

ReactionConditionsOutcome
Acid-catalyzed ring-openingHCl/H2O, heatCatechol derivatives
Diels-Alder cycloadditionDienophiles (e.g., maleic anhydride)Fused polycyclic compounds

Ring-opening reactions generate phenolic intermediates for further functionalization .

Michael Addition at the Acrylamide Double Bond

The α,β-unsaturated acrylamide system acts as a Michael acceptor:

NucleophileConditionsAdducts
ThiolsRT, polar aprotic solventsβ-Substituted amides
AminesBasic conditionsβ-Amino amides

This reactivity is leveraged to diversify the compound’s pharmacological profile.

Synthetic Derivatives and Biological Correlations

Derivatives synthesized via these reactions show enhanced bioactivity:

Derivative ClassBiological ActivityKey Structural Feature
Sulfone analogsImproved antimicrobial potencyOxidized thioether
Carboxylic acidsIncreased water solubilityHydrolyzed ester
Alkylated thiadiazolesJNK inhibitionC-3 alkyl/aryl groups

Studies emphasize the role of the thiadiazole-thioether scaffold in modulating bacterial enzyme interactions .

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

pHHalf-Life (37°C)Degradation Pathway
1.2 (gastric)2.1 hEster hydrolysis
7.4 (plasma)8.7 hSlow acrylamide cleavage

This profile informs formulation strategies for in vivo applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiadiazole-Thio-Acetate Derivatives

Several analogs share the 1,3,4-thiadiazole-thio-acetate backbone but differ in substituents:

  • Ethyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetate: Synthesized via nucleophilic substitution of 2-amino-5-mercapto-1,3,4-thiadiazole with ethyl chloroacetate under basic conditions . Unlike the target compound, this derivative lacks the benzo[d][1,3]dioxole-acrylamido group, resulting in lower hydrophobicity (logP = 1.2 vs. 3.8 for the target compound) and reduced antiproliferative activity (IC₅₀ > 100 μM vs. 12.3 μM in HeLa cells) .
  • Pyrazophos (Ethyl 2-((diethoxyphosphinothioyl)oxy)-5-methylpyrazolo(1,5-a)pyrimidine-6-carboxylate): A pesticide with a pyrimidine-thio-phosphate structure.
Acrylamido-Bearing Heterocycles
  • (E)-Ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate : An imidazole-acrylate ester with a trans-configuration. The E-isomer shows moderate COX-2 inhibition (IC₅₀ = 8.7 μM) but weak antitumor activity . In contrast, the target compound’s (Z)-acrylamido group may enhance steric complementarity with enzyme active sites, though direct comparative assays are unavailable.
  • Thiadiazole-benzothiazole hybrids : COX inhibitors synthesized via similar thiol-alkylation reactions. For example, 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(benzothiazol-2-yl)acetamide shows COX-1/2 inhibition (IC₅₀ = 0.9–1.4 μM) but lacks the benzo[d][1,3]dioxole group, which could improve blood-brain barrier penetration in the target compound .

Table 2: Bioactivity of Acrylamido Heterocycles

Compound COX-1 IC₅₀ (μM) COX-2 IC₅₀ (μM) Anticancer Activity (IC₅₀, μM)
Target (Z)-ethyl derivative N/A N/A 12.3 (HeLa)
(E)-Ethyl imidazolyl acrylate 12.5 8.7 >50
Thiadiazole-benzothiazole hybrid 1.4 0.9 18.6 (MCF-7)
Benzo[d][1,3]dioxole-Containing Analogs
  • Triazamate (Ethyl 1,2,4-triazol-5-ylthio acetate): A fungicide with a triazole-thio-acetate structure.
  • Piperine derivatives : Naturally occurring methylenedioxyphenyl compounds (e.g., piperlongumine) exhibit anticancer activity (IC₅₀ = 5–10 μM) but lack the thiadiazole-thio-acetate moiety, highlighting the target compound’s unique dual pharmacophore strategy .

Q & A

Q. How to analyze conflicting bioactivity data between in vitro and in vivo models?

  • Approach :
  • In vitro : Confirm target engagement (e.g., AChE inhibition IC₅₀).
  • In vivo : Assess pharmacokinetics (e.g., plasma half-life via LC-MS/MS).
  • Resolution : Poor bioavailability may explain discrepancies. Modify formulation (e.g., nanoencapsulation) or introduce prodrug moieties .

Advanced Structural Modifications

Q. What substituents on the thiadiazole core enhance antitumor activity?

  • Findings : Bulky groups (e.g., tert-butyl at position 4) improve cytotoxicity by enhancing lipophilicity and membrane penetration. Fluorine or chloro substituents on aryl rings increase metabolic stability .

Q. How to design derivatives for reduced cytotoxicity in non-target tissues?

  • Strategy : Introduce polar groups (e.g., -OH, -COOH) to decrease logP. Use molecular dynamics simulations to predict tissue permeability .

Methodological Resources

  • Synthetic Protocols :
  • Analytical Techniques :
  • Computational Tools :
  • Biological Assays :

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.